Enantiomer-Specific CYP2D6 Inhibition: S-Norfluoxetine (Ki = 0.31 µM) is 5-Fold More Potent than R-Norfluoxetine (Ki = 1.48 µM)
Norfluoxetine oxalate, as the racemic mixture, contains both enantiomers; however, its primary pharmacological relevance stems from the potent CYP2D6 inhibition of the S-enantiomer. In vitro studies using human liver microsomes demonstrate that S-norfluoxetine competitively inhibits CYP2D6-mediated bufuralol 1'-hydroxylation with a Ki of 0.31 ± 0.04 µM. This is approximately 5-fold more potent than the R-enantiomer (Ki = 1.48 ± 0.27 µM) and nearly as potent as the parent S-fluoxetine (Ki = 0.22 ± 0.11 µM) [1]. This quantitative difference in inhibitory potency between enantiomers is critical for understanding the stereoselective contribution of norfluoxetine to fluoxetine's prolonged drug-drug interaction liability.
| Evidence Dimension | CYP2D6 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | S-norfluoxetine: 0.31 ± 0.04 µM |
| Comparator Or Baseline | R-norfluoxetine: 1.48 ± 0.27 µM; S-fluoxetine: 0.22 ± 0.11 µM |
| Quantified Difference | S-norfluoxetine is 4.8-fold more potent than R-norfluoxetine; 1.4-fold less potent than S-fluoxetine |
| Conditions | Human liver microsomes; bufuralol 1'-hydroxylase activity as probe |
Why This Matters
Procurement of norfluoxetine oxalate enables researchers to isolate the potent, stereospecific CYP2D6 inhibitory activity that underlies fluoxetine's prolonged drug-drug interaction profile, a property not captured by studies of the racemic parent drug alone.
- [1] Stevens, J. C., & Wrighton, S. A. (1993). Interaction of the enantiomers of fluoxetine and norfluoxetine with human liver cytochromes P450. The Journal of pharmacology and experimental therapeutics, 266(2), 964–971. View Source
